LK-614

Catalog No.
S533344
CAS No.
82461-57-2
M.F
C10H13NO4
M. Wt
211.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LK-614

CAS Number

82461-57-2

Product Name

LK-614

IUPAC Name

N-hydroxy-3,4-dimethoxy-N-methylbenzamide

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

InChI

InChI=1S/C10H13NO4/c1-11(13)10(12)7-4-5-8(14-2)9(6-7)15-3/h4-6,13H,1-3H3

InChI Key

CFAMAWCPWJCAFR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

LK-614; LK 614; LK614

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)OC)OC)O

The exact mass of the compound Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl- is 211.0845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LK-614 (N-hydroxy-3,4-dimethoxy-N-methylbenzamide) is a highly lipophilic, membrane-permeable hydroxamic acid derivative designed specifically as an intracellular iron chelator. Unlike traditional hydrophilic chelators, LK-614 penetrates cell membranes to bind 'redox-active' chelatable iron pools that accumulate during cold ischemia. By preventing iron-catalyzed hydroxyl radical formation via the Fenton reaction, LK-614 serves as a critical additive in next-generation organ preservation and cardioplegic solutions (e.g., Custodiol-N / HTK-N), significantly mitigating cold-induced and histidine-induced cellular injury in transplant and bypass workflows [1].

Generic substitution with standard iron chelators like deferoxamine (DFO) fails because DFO is a large, hydrophilic molecule that cannot efficiently cross the plasma membrane. During hypothermic organ storage, the primary source of reactive oxygen species (ROS) is intracellular redox-active iron. While DFO can chelate extracellular iron, it leaves the intracellular iron pool exposed, failing to prevent intracellular Fenton reactions. LK-614 was specifically engineered with high lipophilicity to overcome this barrier, providing intracellular protection that standard chelators cannot match, thereby preventing irreversible endothelial and hepatocellular damage during extended cold ischemia[1].

Superior Endothelial Protection via Intracellular Chelation

In a 24-hour cold ischemic preservation model of isolated rat aorta, the addition of the hydrophilic chelator deferoxamine to HTK solution failed to prevent endothelial dysfunction. In contrast, supplementation with the highly membrane-permeable LK-614 resulted in complete protection of the endothelium, maintaining vascular reactivity after prolonged cold storage [1].

Evidence DimensionEndothelial function preservation after 24h cold storage
Target Compound DataComplete protection of endothelium
Comparator Or BaselineFailed to prevent endothelial dysfunction (Deferoxamine)
Quantified DifferenceQualitative complete protection vs. failure
Conditions24-hour cold ischemic preservation of rat aortic rings in modified HTK solution

For procurement in transplant solutions, LK-614 is essential to prevent the 'no-reflow' phenomenon and graft vasculopathy caused by endothelial damage.

Inhibition of Histidine-Induced Cytotoxicity in Hepatocytes

Histidine, a common buffer in preservation solutions, can induce severe iron-dependent cytotoxicity. In cultured rat hepatocytes exposed to 100 mM L-histidine under normoxic conditions, the addition of 1 mM LK-614 provided robust protection, significantly reducing lactate dehydrogenase (LDH) release compared to the histidine-only baseline [1].

Evidence DimensionLDH Release (marker of cell injury)
Target Compound Data15 ± 5% (with 1 mM LK-614)
Comparator Or Baseline63 ± 26% (Histidine alone baseline)
Quantified Difference76% relative reduction in LDH release
ConditionsCultured rat hepatocytes exposed to 100 mM L-histidine at 37°C

Demonstrates LK-614's critical role in neutralizing the inherent toxicity of histidine buffers, allowing for safer, prolonged organ preservation.

Enhanced Myocardial Metabolic Recovery in Cardiopulmonary Bypass

In a canine model of cardiopulmonary bypass with 60 minutes of hypothermic cardiac arrest, the use of Custodiol-N (formulated with LK-614) significantly improved myocardial energy stores compared to standard Custodiol. Myocardial ATP content was substantially preserved, accompanied by a significant improvement in coronary blood flow[1].

Evidence DimensionMyocardial ATP content after 60 min reperfusion
Target Compound Data12.8 ± 1.0 μmol/g dry weight (Custodiol-N with LK-614)
Comparator Or Baseline9.5 ± 1.5 μmol/g dry weight (Standard Custodiol)
Quantified Difference34.7% higher ATP preservation
ConditionsCanine model of cardiopulmonary bypass, 60 min hypothermic cardiac arrest

Validates the procurement of LK-614-containing solutions for complex cardiac surgeries to ensure rapid post-ischemic functional recovery.

Formulation of Next-Generation Organ Preservation Solutions (HTK-N)

LK-614 is a mandatory active pharmaceutical ingredient (API) for formulating advanced histidine-tryptophan-ketoglutarate (HTK-N) solutions. Its unique membrane permeability makes it indispensable for extending the cold ischemia time of liver, kidney, and pancreas grafts by neutralizing intracellular iron-dependent reactive oxygen species[1].

Cardioplegic Solutions for Complex Cardiac Surgery

In cardiopulmonary bypass and heart transplantation, LK-614 is utilized to protect the coronary endothelium and preserve myocardial ATP stores. It is specifically indicated where standard hydrophilic chelators fail to prevent the 'no-reflow' phenomenon during reperfusion [2].

Ex Vivo Organ Perfusion and Reconditioning

LK-614 is highly relevant for ex vivo machine perfusion protocols, such as Ex Vivo Lung Perfusion (EVLP). By inhibiting cold-induced and hypoxia-induced cell injury, it helps recondition extended-criteria donor organs prior to transplantation, reducing tissue edema and oxidative stress [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

211.08445790 Da

Monoisotopic Mass

211.08445790 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83OI05F214

Other CAS

82461-57-2

Wikipedia

Lk-614

Dates

Last modified: 02-18-2024
1: Koch A, Loganathan S, Radovits T, Sack FU, Karck M, Szabó GB. Deferoxamine, the newly developed iron chelator LK-614 and N-alpha-acetyl-histidine in myocardial protection. Interact Cardiovasc Thorac Surg. 2010 Feb;10(2):181-4. doi: 10.1510/icvts.2009.213280. Epub 2009 Nov 13. PubMed PMID: 19914924.
2: Wu S, Wohlschlaeger J, de Groot H, Rauen U. Evaluation of a modified HTK solution containing the new iron chelator LK 614 in an isolated rat liver perfusion model. J Invest Surg. 2009 Sep-Oct;22(5):340-7. PubMed PMID: 19842888.
3: Veres G, Radovits T, Merkely B, Karck M, Szabó G. Custodiol-N, the novel cardioplegic solution reduces ischemia/reperfusion injury after cardiopulmonary bypass. J Cardiothorac Surg. 2015 Feb 28;10:27. doi: 10.1186/s13019-015-0226-9. PubMed PMID: 25890005; PubMed Central PMCID: PMC4350983.
4: Stegemann J, Hirner A, Rauen U, Minor T. Use of a new modified HTK solution for machine preservation of marginal liver grafts. J Surg Res. 2010 May 1;160(1):155-62. doi: 10.1016/j.jss.2008.10.021. Epub 2008 Dec 25. PubMed PMID: 19541327.
5: Pless G, Sauer IM, Rauen U. Improvement of the cold storage of isolated human hepatocytes. Cell Transplant. 2012;21(1):23-37. doi: 10.3727/096368911X580509. Epub 2011 Jun 7. PubMed PMID: 21669032.
6: Pizanis N, Gillner S, Kamler M, de Groot H, Jakob H, Rauen U. Cold-induced injury to lung epithelial cells can be inhibited by iron chelators - implications for lung preservation. Eur J Cardiothorac Surg. 2011 Oct;40(4):948-55. doi: 10.1016/j.ejcts.2011.01.052. Epub 2011 Mar 12. PubMed PMID: 21398140.
7: Zatschler B, Dieterich P, Müller B, Kasper M, Rauen U, Deussen A. Improved vessel preservation after 4 days of cold storage: experimental study in rat arteries. J Vasc Surg. 2009 Aug;50(2):397-406. doi: 10.1016/j.jvs.2009.04.064. PubMed PMID: 19631875.
8: Radovits T, Lin LN, Zotkina J, Koch A, Rauen U, Köhler G, Karck M, Szabó G. Endothelial dysfunction after long-term cold storage in HTK organ preservation solutions: effects of iron chelators and N-alpha-acetyl-L-histidine. J Heart Lung Transplant. 2008 Feb;27(2):208-16. doi: 10.1016/j.healun.2007.11.002. PubMed PMID: 18267229.
9: Wille T, de Groot H, Rauen U. Improvement of the cold storage of blood vessels with a vascular preservation solution. Study in porcine aortic segments. J Vasc Surg. 2008 Feb;47(2):422-31. doi: 10.1016/j.jvs.2007.09.048. PubMed PMID: 18164170.
10: Rauen U, Klempt S, de Groot H. Histidine-induced injury to cultured liver cells, effects of histidine derivatives and of iron chelators. Cell Mol Life Sci. 2007 Jan;64(2):192-205. PubMed PMID: 17180300.
11: Fernando SD, Gunawardena DM, Bandara MR, De Silva D, Carter R, Mendis KN, Wickremasinghe AR. The impact of repeated malaria attacks on the school performance of children. Am J Trop Med Hyg. 2003 Dec;69(6):582-8. PubMed PMID: 14740872.

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